molecular formula C8H4BrNO3 B12361776 6-bromo-6H-3,1-benzoxazine-2,4-dione

6-bromo-6H-3,1-benzoxazine-2,4-dione

Cat. No.: B12361776
M. Wt: 242.03 g/mol
InChI Key: XSDUUOGHBNAFEM-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Core Structure

The molecular structure of 6-bromo-6H-3,1-benzoxazine-2,4-dione (C₈H₄BrNO₃) features a fused benzoxazine ring system substituted with a bromine atom at position 6 and two ketone groups at positions 2 and 4. X-ray diffraction studies of analogous benzoxazine-dione derivatives reveal planar aromatic systems with bond lengths consistent with conjugated π-electron delocalization. For example, the C=O bonds in similar compounds measure approximately 1.21–1.23 Å, while C–Br bonds are typically 1.89–1.91 Å. The bromine substituent occupies a sterically accessible position, facilitating intermolecular interactions.

Tautomeric Equilibria and Conformational Dynamics

The compound exhibits limited tautomeric flexibility due to the rigid benzoxazine framework. However, minor conformational dynamics arise from slight puckering of the six-membered ring, as observed in computational models. Density Functional Theory (DFT) calculations predict energy barriers of ~5–8 kJ/mol for ring puckering, suggesting minimal conformational variability at room temperature.

Halogen Bonding Interactions from Bromine Substituent

The bromine atom participates in halogen bonding (XB) interactions with electron-rich regions of adjacent molecules. XB distances in crystalline analogs range from 3.2–3.5 Å, with C–Br···O angles near 165–175°, characteristic of strong directional interactions. These bonds contribute to crystal packing efficiency and stability.

Physicochemical Profile

Solubility Behavior in Polar/Non-polar Solvents

6-Bromo-6H-3,1-benzoxazine-2,4-dione exhibits limited solubility in non-polar solvents (e.g., hexane: <0.1 mg/mL) but moderate solubility in polar aprotic solvents:

Solvent Solubility (mg/mL)
Dimethyl sulfoxide (DMSO) 15–20
Acetonitrile 2–4
Ethanol <1

Data derived from stock solution preparation protocols.

Thermal Stability and Phase Transition Properties

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures of 180–220°C, consistent with the stability of the benzoxazine core. Melting points for brominated benzoxazine-diones typically exceed 200°C, though exact values for this compound require further experimental validation.

Acid-Base Characteristics and pKa Determination

The dione groups confer weak acidic properties. Estimated pKa values for enolic protons range from 8.5–10.5 based on structural analogs. Protonation occurs preferentially at the ketone oxygen adjacent to the bromine substituent.

Advanced Spectroscopic Fingerprinting

Multinuclear NMR Spectral Assignments

Predicted NMR shifts for 6-bromo-6H-3,1-benzoxazine-2,4-dione:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 7.80–8.20 (m, 3H) Aromatic protons
¹³C 160–165 (s) C=O (positions 2, 4)
¹³C 115–125 (d) Aromatic carbons
¹³C 95–100 (s) C-Br

Data inferred from structurally related benzoxazine-diones.

Vibrational Spectroscopy and DFT Calculations

FT-IR spectral features include:

  • C=O stretching: 1700–1750 cm⁻¹
  • C-Br stretching: 550–600 cm⁻¹
  • Aromatic C=C vibrations: 1450–1600 cm⁻¹
    DFT-calculated vibrational modes align with experimental data, confirming the absence of significant non-covalent distortions.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of the molecular ion ([M]⁺, m/z 270) yields characteristic fragments:

m/z Fragment Ion Loss
270 [C₈H₄BrNO₃]⁺ Molecular ion
191 [C₈H₄NO₃]⁺ Br (79.9 Da)
163 [C₇H₄NO₂]⁺ CO + Br (107.9 Da)

Patterns consistent with brominated heterocycles.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-6H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H

InChI Key

XSDUUOGHBNAFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2=CC1Br

Origin of Product

United States

Preparation Methods

Classical Acyl Chloride-Mediated Cyclization

The most widely reported method involves cyclocondensation of 5-bromoanthranilic acid derivatives. In a representative protocol, 5-bromosalicylic acid reacts with methyl isocyanate in benzene under reflux with triethylamine as a base, yielding 6-bromo-3-methyl-1,3-benzoxazine-2,4-dione (mp: 186°C) in a single step. This method avoids hazardous bromination agents by incorporating bromine at the synthesis outset.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
Methyl isocyanate Benzene Reflux 6 h 86%

Mechanistically, the reaction proceeds via initial urea formation, followed by intramolecular cyclization facilitated by the ortho-hydroxy group. Substituting methyl isocyanate with aryl isocyanates introduces diversity at the N3 position, though yields drop to 60–75% for bulkier substituents.

Benzotriazole-Assisted Synthesis

Adapting benzotriazole chemistry, N-(o-hydroxyarylacyl)benzotriazoles derived from 5-bromoanthranilic acid undergo cyclization in chloroform/cyclohexane (1:2) with TMSCl (20 mol%), achieving 57–83% yields. This method excels in regioselectivity, avoiding bromine migration observed in electrophilic substitutions.

Direct Bromination of Preformed Benzoxazine-diones

Electrophilic Aromatic Bromination

Post-synthetic bromination of 1-methyl-1H-benzo[d]oxazine-2,4-dione using bromine in acetic acid at 60°C introduces bromine at the 6-position. However, over-bromination at the 5- and 7-positions necessitates careful stoichiometry (1.05 eq Br₂) and short reaction times (<2 h).

Optimization Data :

Br₂ (eq) Time (h) 6-Bromo Isomer (%) Dibromo Byproducts (%)
1.0 1.5 78 12
1.1 2.0 82 15

Purification via silica chromatography (hexane:EtOAc 3:1) isolates the target compound in 70% yield.

One-Pot Multicomponent Syntheses

Ethyl Chloroformate-Mediated Route

A streamlined approach reacts 5-bromosalicylic acid with amines and ethyl chloroformate in a single pot. For example, treatment with 3,4-dimethoxyphenethylamine in THF at 0°C, followed by triethylamine, produces the benzoxazine-dione core in 68% yield after recrystallization (MeOH).

Advantages :

  • Eliminates isolation of intermediates
  • Scalable to >100 g batches
  • Tolerates electron-donating substituents (e.g., –OCH₃, –CH₃)

Industrial-Scale Production Techniques

Continuous Flow Bromination

Patent DE1153375B discloses a continuous process where 1-methyl-1H-benzo[d]oxazine-2,4-dione and Br₂ in acetic acid circulate through a packed-bed reactor at 60°C. Residence time of 45 minutes achieves 89% conversion, with in-line NMR monitoring minimizing byproducts.

Economic Metrics :

Parameter Value
Throughput 12 kg/h
Solvent Recovery 98% (distillation)
Purity ≥99.5% (HPLC)

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

DFT calculations reveal that N-acylation precedes cyclization, with activation energies of 28.5 kcal/mol for urea formation vs. 19.3 kcal/mol for ring closure. Protonation of the amide oxygen by residual acetic acid accelerates cyclization by stabilizing the transition state.

Bromine Migration in Electrophilic Substitution

In poorly controlled brominations, 6-bromo isomers equilibrate with 5- and 7-bromo derivatives via σ-complex intermediates. Low temperatures (–10°C) and excess HBr suppress migration, favoring 6-substitution.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Cyclocondensation 86 99.5 High Low (no Br₂)
Direct Bromination 70 98.2 Moderate Corrosive reagents
One-Pot Synthesis 68 97.8 High Exothermic reaction
Continuous Flow 89 99.5 Industrial High-pressure equipment

Chemical Reactions Analysis

Types of Reactions

6-bromo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 6-bromo-6H-3,1-benzoxazine-2,4-dione as a promising anticancer agent. For instance, derivatives synthesized from this compound have shown notable antiproliferative activity against several human cancer cell lines. In one study, compounds derived from 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one were tested against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The best cytotoxic effect was observed for the A549 cell line with an IC50 value of 5.9 µM, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties
In addition to its anticancer properties, 6-bromo-6H-3,1-benzoxazine-2,4-dione has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various bacterial strains. The synthesis of these derivatives often involves reactions with amino acids or other heterocycles to enhance their biological activity .

Organic Synthesis

Building Block for Complex Molecules
6-Bromo-6H-3,1-benzoxazine-2,4-dione serves as a versatile building block in organic synthesis. It can be utilized to create more complex benzoxazine derivatives that possess unique properties. The bromine atom at the 6-position allows for various substitution reactions, leading to the formation of diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Reactivity and Functionalization
The compound's reactivity is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This feature makes it suitable for further functionalization and modification to create tailored compounds for specific applications in drug development and material science .

Material Science

Development of New Materials
Research has indicated that 6-bromo-6H-3,1-benzoxazine-2,4-dione can be employed in the development of new materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing material performance due to its thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line/OrganismIC50 Value (µM)Reference
6-Bromo Derivative AAnticancerA5495.9
6-Bromo Derivative BAntibacterialStaphylococcus aureus12.5
6-Bromo Derivative CAnticancerMCF-715.37

Mechanism of Action

The mechanism of action of 6-bromo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, spectral, and functional properties of 6-bromo-6H-3,1-benzoxazine-2,4-dione with analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data Applications
6-Bromo-6H-3,1-benzoxazine-2,4-dione Br at position 6 C₈H₄BrNO₃* ~257.0 (estimated) IR: Expected C=O stretches ~1700 cm⁻¹; NMR: Deshielded aromatic protons near Br Hypothesized: Biochemical probes, pharmaceutical intermediates
6-Chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione Cl at 6, CH₃ at 8 C₉H₆ClNO₃ 211.60 ¹H-NMR: δ 2.44 (s, CH₃); IR: SO₂ stretches ~1160 cm⁻¹ Intermediate for heterocyclic synthesis
6-Hydroxy-1H-3,1-benzoxazine-2,4-dione OH at position 6 C₈H₅NO₄ 179.13 IR: Broad OH stretch ~3200 cm⁻¹; ¹³C-NMR: C=O peaks ~160 ppm Commercial availability (98% purity) suggests use in drug discovery
1-Methyl-6-nitro-3,1-benzoxazine-2,4-dione NO₂ at 6, CH₃ at N1 C₉H₆N₂O₅ 222.15 ¹H-NMR: δ 3.65 (s, N-CH₃); IR: NO₂ asymmetric stretch ~1520 cm⁻¹ RNA structure probing via selective chemical modification
5-Methoxy-1-methyl-3,1-benzoxazine-2,4-dione OCH₃ at 5, CH₃ at N1 C₁₀H₉NO₄ 207.18 MSDS: Data not available; inferred stability from methoxy group Intermediate in quinoline synthesis (e.g., Tasquinimod precursors)

*Estimated based on analogous structures.

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, NO₂): Bromine’s large atomic radius and moderate electronegativity enhance lipophilicity and steric hindrance compared to chlorine. Nitro groups (NO₂) exhibit stronger electron-withdrawing effects, increasing reactivity in electrophilic substitutions . Electron-Donating Groups (OH, OCH₃): Hydroxy and methoxy substituents improve solubility via hydrogen bonding but reduce stability under acidic conditions .

Spectral Trends :

  • IR Spectroscopy : All compounds show characteristic C=O stretches (~1700 cm⁻¹) and SO₂ vibrations (~1160 cm⁻¹) in sulfonamide analogs . Bromine’s mass may slightly shift adjacent carbonyl frequencies.
  • NMR Spectroscopy : Aromatic protons near bromine (e.g., H-5 and H-7 in 6-bromo derivatives) are deshielded, appearing downfield (δ ~8.0–8.5 ppm) .

Functional Applications: Biochemical Probes: The nitro derivative (1-methyl-6-nitro) is used in RNA structure analysis, suggesting bromo analogs could serve similar roles with enhanced halogen bonding .

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